molecular formula C10H4Cl2FNO2 B6346240 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1354937-95-3

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346240
CAS No.: 1354937-95-3
M. Wt: 260.04 g/mol
InChI Key: LPMCKLIZNRLWBQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 4-chloro-2-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    3-(4-Chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde: Lacks one chlorine atom, which may influence its properties and applications.

Uniqueness

The presence of both chlorine and fluorine atoms in 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde makes it unique compared to its analogs. These halogen atoms can significantly impact its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2FNO2/c11-5-1-2-6(8(13)3-5)9-7(4-15)10(12)16-14-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMCKLIZNRLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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